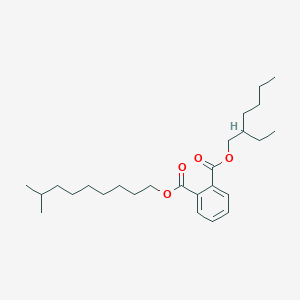

2-Ethylhexyl isodecyl phthalate

Description

Properties

IUPAC Name |

2-O-(2-ethylhexyl) 1-O-(8-methylnonyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42O4/c1-5-7-16-22(6-2)20-30-26(28)24-18-13-12-17-23(24)25(27)29-19-14-10-8-9-11-15-21(3)4/h12-13,17-18,21-22H,5-11,14-16,19-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVAUPJDDLBZBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883266 | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-(2-ethylhexyl) 2-(8-methylnonyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89-13-4, 53272-22-3, 68515-52-6 | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-(2-ethylhexyl) 2-(8-methylnonyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-(2-ethylhexyl) 2-(8-methylnonyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-(2-ethylhexyl) 2-isodecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053272223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, mixed 2-ethylhexyl and isodecyl esters | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068515526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-(2-ethylhexyl) 2-isodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, mixed 2-ethylhexyl and isodecyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-(2-ethylhexyl) 2-(8-methylnonyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-(2-ethylhexyl) 2-(8-methylnonyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl 8-methylnonyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Benzenedicarboxylic acid, mixed 2-ethylhexyl and isodecyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ethylhexyl isodecyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Chemical Modification Strategies for 2 Ethylhexyl Isodecyl Phthalate

Esterification Reactions for Asymmetric Phthalate (B1215562) Diesters

The primary route to 2-Ethylhexyl isodecyl phthalate is through the esterification of phthalic anhydride (B1165640). This process can be tailored to favor the formation of asymmetric diesters through careful selection of reaction conditions and methodologies.

A key strategy for synthesizing asymmetric phthalate esters like this compound is a two-step process. sci-hub.se This method involves the sequential addition of the two different alcohols.

First, phthalic anhydride is reacted with one of the alcohols, for instance, 2-ethylhexanol, to form the monoester, mono-2-ethylhexyl phthalate. scribd.comresearchgate.net This initial reaction is typically rapid and can be driven to completion. scribd.com The reaction is represented as follows:

C₆H₄(CO)₂O + CH₃(CH₂)₃CH(C₂H₅)CH₂OH → C₆H₄(COOCH₂CH(C₂H₅)(CH₂)₃CH₃)(COOH)

Following the formation of the monoester, the second alcohol, isodecanol (B128192), is introduced to the reaction mixture. The subsequent esterification of the remaining carboxylic acid group yields the desired asymmetric diester, this compound. This second esterification step is generally slower and often requires a catalyst to proceed efficiently. osti.gov The reaction is as follows:

C₆H₄(COOCH₂CH(C₂H₅)(CH₂)₃CH₃)(COOH) + C₁₀H₂₁OH → C₆H₄(COOCH₂CH(C₂H₅)(CH₂)₃CH₃)(COOC₁₀H₂₁) + H₂O

This sequential approach significantly improves the yield of the mixed ester compared to a one-pot reaction with a mixture of both alcohols, which would result in a statistical mixture of the three possible diesters. sci-hub.se

The esterification of the monoester to the diester is a reversible reaction and typically requires a catalyst to achieve a high conversion in a reasonable timeframe. scribd.com A variety of catalysts can be employed for this purpose.

Catalytic Systems:

Acid Catalysts: Strong acids such as sulfuric acid and p-toluenesulfonic acid are commonly used catalysts for phthalate esterification. restek.comwikipedia.org While effective, they can sometimes lead to side reactions like dehydration of the alcohols. semanticscholar.org

Metal-Based Catalysts: Organotitanates, such as tetrabutyl titanate, and tin-based catalysts are also effective and can offer advantages in terms of reduced side reactions and improved product color. researchgate.netdergipark.org.trgoogle.com Heteropolyacids have also been investigated and shown to be highly active catalysts for the esterification of phthalic anhydride with alcohols like 2-ethylhexanol. epa.gov

Solid Acid Catalysts: To simplify catalyst removal and minimize waste, solid acid catalysts such as ion-exchange resins and zeolites have been explored for phthalate synthesis. dergipark.org.tr

Kinetic Considerations:

The kinetics of the second esterification step, the conversion of the monoester to the diester, is a critical factor in optimizing the synthesis of this compound. Studies on the esterification of mono-2-ethylhexyl phthalate with 2-ethylhexanol have shown that the reaction can be first-order with respect to the monoester and independent of the alcohol concentration under certain conditions. researchgate.netresearchgate.net The reaction rate is influenced by temperature, catalyst concentration, and the efficiency of water removal to drive the equilibrium towards the product side. scribd.com The use of an azeotropic solvent like toluene (B28343) or xylene can facilitate water removal. semanticscholar.org

| Catalyst Type | Examples | Typical Reaction Temperatures | Key Considerations |

| Strong Acid | Sulfuric acid, p-Toluenesulfonic acid | 140-170 °C google.com | Effective but can cause side reactions. |

| Organometallic | Tetrabutyl titanate, Tin-based catalysts | 180-220 °C dergipark.org.trgoogle.com | Good activity, can improve product quality. |

| Heteropolyacids | Preyssler and Wells-Dawson structures | ~160-200 °C epa.gov | High catalytic activity. |

| Solid Acid | Ion-exchange resins (e.g., Amberlyst 36) | 80-150 °C dergipark.org.tr | Ease of separation and potential for reuse. |

Purification and Isolation Techniques for Mixed-Ester Phthalates in Laboratory Synthesis

Following the synthesis, the reaction mixture will contain the desired this compound, unreacted starting materials (alcohols and monoester), the catalyst, and the symmetrical diester byproducts. A multi-step purification process is therefore necessary to isolate the target compound.

A typical purification sequence involves:

Neutralization and Washing: The crude product is first washed with an alkaline solution, such as sodium carbonate, to neutralize and remove any remaining acidic components, including the monoester and the acid catalyst. sci-hub.se This is followed by washing with water to remove any residual salts.

Removal of Excess Alcohol: The unreacted 2-ethylhexanol and isodecanol are typically removed by steam distillation or vacuum distillation. sci-hub.se

Fractional Distillation: Due to the different boiling points of the mixed ester and the symmetrical diesters, fractional distillation under reduced pressure is a key technique for their separation. scribd.com The efficiency of the separation depends on the difference in boiling points and the number of theoretical plates in the distillation column.

Adsorbent Treatment: To improve the final purity and color of the product, the ester may be treated with adsorbents like activated carbon or alumina (B75360) to remove trace impurities. google.com

| Purification Step | Purpose | Key Parameters |

| Neutralization | Removal of acidic components (monoester, acid catalyst) | Use of aqueous sodium carbonate solution. |

| Water Washing | Removal of residual salts and water-soluble impurities | Thorough mixing and separation of aqueous and organic layers. |

| Steam/Vacuum Distillation | Removal of unreacted alcohols | Controlled temperature and pressure to avoid product degradation. |

| Fractional Distillation | Separation of mixed ester from symmetrical diesters | High-efficiency column, optimized reflux ratio, and vacuum. |

| Adsorbent Treatment | Removal of color bodies and trace impurities | Choice of adsorbent (e.g., activated carbon), temperature, and contact time. |

Chemical Derivatization Strategies for Enhanced Analytical Characterization of this compound

The analytical characterization of this compound is typically performed using gas chromatography-mass spectrometry (GC-MS). restek.comoiv.int While direct analysis is possible, chemical derivatization can be employed to enhance the analytical properties of the compound, particularly for specific applications or when dealing with complex matrices.

For long-chain phthalates, derivatization is not as commonly required as for their metabolites, which contain polar functional groups. nih.gov However, in certain analytical scenarios, derivatization of the parent ester could be considered to improve chromatographic behavior or mass spectrometric fragmentation patterns.

One potential, though less common, strategy could involve the transesterification of the 2-ethylhexyl and isodecyl esters to simpler, more volatile esters (e.g., methyl or ethyl esters). This would alter the retention time and fragmentation pattern, which could be useful for confirmatory analysis. However, this is more of a chemical transformation for identification rather than a routine derivatization for quantification.

The primary focus of derivatization in phthalate analysis is on the metabolites, which are not within the scope of this article. For the parent compound, this compound, direct GC-MS analysis is generally the method of choice, providing characteristic fragmentation patterns that allow for its identification and quantification. restek.comoiv.int

| Analytical Technique | Purpose | Key Considerations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Primary method for identification and quantification. | Selection of appropriate GC column and temperature program for separation from isomers. |

| Direct Injection | Standard approach for analysis of the parent ester. | Optimization of injection parameters to avoid thermal degradation. |

| Chemical Derivatization (e.g., Transesterification) | Potential for confirmatory analysis by altering the molecule's structure. | Not a routine procedure for the parent ester; primarily used for metabolites. |

Advanced Analytical Methodologies for the Characterization and Quantification of 2 Ethylhexyl Isodecyl Phthalate

Chromatographic Separation Techniques

Chromatographic separation techniques are fundamental in the analysis of 2-Ethylhexyl isodecyl phthalate (B1215562), providing the necessary resolution to distinguish it from other related compounds and complex sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for Phthalate Ester Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the determination of phthalate esters, including 2-Ethylhexyl isodecyl phthalate. restek.comcore.ac.uk This method offers high chromatographic resolution and sensitive detection, making it suitable for trace-level analysis. restek.comcore.ac.uk

The successful analysis of this compound by GC-MS hinges on the careful optimization of several key parameters to achieve adequate separation and sensitivity.

Injection Parameters:

Injector Temperature: An injector temperature of 280°C is commonly employed for the analysis of phthalates. restek.comcore.ac.uk Some methods may use a temperature ramp, for instance, starting at 150°C and rapidly increasing to 280°C, to ensure efficient vaporization of the analytes without thermal degradation. oiv.int

Injection Mode: A pulsed splitless injection is often utilized to enhance the transfer of the sample onto the chromatographic column, thereby improving sensitivity. core.ac.uk

Injection Volume: Typically, a small injection volume, such as 1 µL, is used. core.ac.ukoiv.int

Temperature Programs:

The oven temperature program is critical for separating complex mixtures of phthalates. A well-designed program allows for the elution of compounds based on their boiling points and interactions with the stationary phase. A typical program might involve an initial hold at a lower temperature, followed by one or more temperature ramps to a final, higher temperature, which is then held for a period to ensure all compounds of interest have eluted.

For instance, a program could start at 100°C, ramp to 230°C, then to 270°C, and finally to 300°C, with holds at each stage. oiv.int Another approach might be a simpler ramp from a starting temperature of around 40°C to 300°C at a rate of 8°C per minute. epa.gov The choice of temperature program depends on the specific phthalates being analyzed and the column being used. For example, a DB-5 column might use a program that ramps from 120°C to 160°C and holds, while a different column like a Supelcowax-10 would require a different program. epa.gov

Below is an example of a temperature program used for phthalate analysis:

Table 1: Example GC Oven Temperature Program for Phthalate Analysis

| Step | Temperature (°C) | Hold Time (min) | Ramp Rate (°C/min) |

| Initial | 100 | 1 | - |

| Ramp 1 | 230 | 0 | 10 |

| Ramp 2 | 270 | 2 | 10 |

| Ramp 3 | 300 | 8 | 25 |

This table is illustrative and specific parameters may vary based on the analytical method and instrumentation.

A significant challenge in the trace analysis of phthalates is their ubiquitous presence in the laboratory environment, which can lead to contamination and inaccurate results. nih.govresearchgate.net Phthalates are commonly found in plastics, solvents, and even dust, making stringent contamination control measures essential. nih.govresearchgate.net

Sources of Contamination:

Laboratory Air: The air in the laboratory can be a major source of phthalate contamination, which can be absorbed onto glassware and other surfaces. nih.gov

Equipment and Materials: Plastic materials, such as tubing, gloves, and bottle caps (B75204), can leach phthalates. researchgate.neteuropa.eu Even glassware and aluminum foil can be sources of contamination if not properly cleaned. europa.eu

Solvents and Reagents: Solvents used in sample preparation can contain trace levels of phthalates. researchgate.net

Personnel: Personal care products worn by laboratory staff can also introduce phthalates into the analytical workflow. researchgate.net

Mitigation Strategies:

Dedicated Laboratory Space: Whenever possible, phthalate analysis should be performed in a dedicated clean room or an area with minimal plastic materials. oiv.inteuropa.eu

Material Selection: The use of plastic materials should be avoided. Glassware should be meticulously cleaned, often by heat-treating at high temperatures (e.g., 400°C) and rinsing with high-purity solvents. oiv.intcdc.gov Phthalate-free septa for injection vials are also crucial. oiv.int

Solvent Purification: Solvents should be of the highest purity available and can be further purified by distillation or by passing them through activated aluminum oxide. nih.gov

Procedural Blanks: Analyzing procedural blanks alongside samples is critical to monitor and correct for background contamination. researchgate.netec.gc.ca These blanks undergo the entire sample preparation and analysis process to account for any contamination introduced. researchgate.net

Syringe Cleaning: The syringe needle itself can be a source of contamination from the laboratory air. nih.govresearchgate.net Techniques such as cleaning the needle in the injector prior to injection or using a low-temperature injection can help minimize this. nih.gov

Table 2: Common Sources of Phthalate Contamination and Prevention Measures

| Source | Prevention Measure |

| Plastic labware (e.g., pipette tips, containers) | Use glass or stainless steel alternatives; rinse glassware with high-purity solvent and bake at high temperature. oiv.intcdc.gov |

| Solvents and reagents | Use high-purity, phthalate-free solvents; distill solvents if necessary. researchgate.net |

| Laboratory air and dust | Work in a clean, well-ventilated area or a fume hood; cover samples with cleaned aluminum foil. nih.govresearchgate.net |

| Sample handling (e.g., gloves) | Use nitrile gloves instead of vinyl gloves. researchgate.net |

| GC-MS system | Run solvent blanks to check for system contamination; use phthalate-free septa. oiv.int |

This table provides general guidance. Specific procedures should be validated for each laboratory.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Phthalate Ester Mixtures

For complex mixtures of phthalate esters, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a powerful alternative to GC-MS. waters.com This technique can often handle samples with less cleanup and can be more selective for certain analytes. waters.com

Ultra-Performance Liquid Chromatography (UPLC), which utilizes smaller particle size columns, provides faster analysis times and improved resolution compared to conventional HPLC. When coupled with tandem mass spectrometry (MS/MS), UPLC-MS/MS is a highly sensitive and selective method for quantifying phthalates in various matrices. waters.comub.edu The use of Multiple Reaction Monitoring (MRM) mode in MS/MS enhances selectivity by monitoring specific precursor-to-product ion transitions for each analyte. sciex.com

A study on the analysis of phthalates in beverages demonstrated a rapid UPLC-MS/MS method with a run time of just 11 minutes. waters.com Another application for analyzing phthalates in rice samples also utilized a fast and sensitive UPLC-MS/MS method. nih.gov

To achieve the highest level of accuracy and precision in phthalate analysis, isotope dilution mass spectrometry is the gold standard. nih.govresearchgate.net This method involves adding a known amount of a stable isotope-labeled analog of the target analyte (in this case, isotopically labeled this compound, if available) to the sample at the beginning of the analytical process. nih.gov

The isotopically labeled internal standard behaves almost identically to the native analyte during extraction, cleanup, and ionization, but is distinguished by its different mass in the mass spectrometer. nih.gov This allows for the correction of any sample loss during preparation and for matrix effects that can suppress or enhance the analyte signal during ionization. nih.gov The use of isotope dilution has been shown to result in high accuracy, with recoveries often close to 100%, and excellent precision. nih.govresearchgate.net

Spectroscopic Characterization Methods for Structural Elucidation

Spectroscopic methods are fundamental in determining the complex molecular structure of this compound. These techniques provide detailed information about the atomic and molecular composition, connectivity, and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Phthalate Research

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the unambiguous identification and quantification of phthalates. researchgate.net It provides precise information about the molecular structure by probing the magnetic properties of atomic nuclei. For phthalate esters, ¹H-NMR and ¹³C-NMR are particularly informative.

In a typical ¹H-NMR spectrum of a phthalate, distinct signals correspond to the protons on the aromatic ring and those on the alkyl ester chains. researchgate.net For this compound, the aromatic protons of the phthalate backbone would appear in the downfield region (typically δ 7.5-7.7 ppm). researchgate.net The protons of the 2-ethylhexyl and isodecyl chains would produce a complex set of signals in the upfield region. For instance, the methylene (B1212753) protons (-OCH₂-) directly attached to the ester oxygen atoms are typically observed around δ 4.2 ppm, while the numerous methylene (-CH₂-) and methyl (-CH₃) protons of the branched alkyl chains would appear at higher fields (δ 0.8-1.7 ppm). researchgate.net Quantitative NMR (qNMR) can also be employed for the precise determination of phthalate concentrations using an internal standard. ingentaconnect.com A study established a qNMR method for 12 different phthalate esters, demonstrating results consistent with those from mass balance methods. ingentaconnect.com

Detailed Research Findings:

Structural Confirmation: NMR is used to confirm the identity of phthalates isolated from various samples, including consumer products and environmental matrices. researchgate.netwgtn.ac.nz The specific chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra provide a unique fingerprint for each phthalate isomer. researchgate.netmdpi.com

Quantitative Analysis: qNMR methods have been developed for the rapid and accurate quantification of phthalates without the need for identical reference standards for each compound. ingentaconnect.com One such method utilized a 90° pulse sequence and a relaxation delay (d1) of 20 seconds to ensure accurate integration of signals for quantification. ingentaconnect.com

Isomer Differentiation: While complex, NMR can help differentiate between isomers. The branching in the 2-ethylhexyl and isodecyl groups creates a unique set of proton and carbon signals that can be distinguished from other phthalates like Di(2-ethylhexyl) phthalate (DEHP). researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification in Mixed Esters

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. In the context of this compound, a mixed ester, IR spectroscopy is crucial for confirming the presence of key structural features. oelcheck.com The IR spectrum provides a "fingerprint" of the molecule, with specific absorption bands corresponding to the vibrations of different chemical bonds. oelcheck.com

For a phthalate ester, the most prominent absorption bands include:

Carbonyl (C=O) Stretch: A strong, sharp peak typically appears in the region of 1720-1740 cm⁻¹. researchgate.net This is a characteristic feature of the ester functional group.

C-O Stretch: Strong bands corresponding to the C-O stretching vibrations of the ester linkage are usually found in the 1000-1300 cm⁻¹ region. spectroscopyonline.com Aromatic esters exhibit a peak for the (Ar)-C-O stretch around 1240-1280 cm⁻¹. spectroscopyonline.com

Aromatic C-H Stretch: Peaks for the C-H stretching on the benzene (B151609) ring are typically observed just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Strong absorptions from the C-H bonds of the 2-ethylhexyl and isodecyl alkyl chains appear in the 2850-2960 cm⁻¹ range. researchgate.net

Aromatic C=C Bending: Peaks in the fingerprint region (below 1500 cm⁻¹) can provide information about the substitution pattern on the benzene ring. oelcheck.com

The analysis of these characteristic peaks allows for the confirmation that a compound is an aromatic ester containing long aliphatic chains, consistent with the structure of this compound.

Method Validation and Quality Assurance in Phthalate Analysis

To ensure that analytical results are reliable and accurate, rigorous method validation and quality assurance protocols are indispensable. This is particularly true for phthalate analysis, where the ubiquity of these compounds presents significant challenges. mdpi.com

Determination of Limits of Detection (LOD) and Quantification (LOQ) for this compound in Various Matrices

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. d-nb.info These values are crucial for assessing the performance of an analytical method and depend on the instrument, the method, and the sample matrix (e.g., water, food, plastic). cornerstoneanalytical.comifremer.fr

LOD and LOQ are typically determined by analyzing a series of low-concentration samples or by calculating them from the signal-to-noise ratio of the analytical instrument. d-nb.infoifremer.fr For phthalates, methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used, offering low detection limits. mdpi.comnih.gov

The following table presents typical LOD and LOQ values for various phthalates in different matrices, illustrating the sensitivity of modern analytical methods.

| Phthalate | Matrix | Analytical Method | LOD | LOQ | Source |

| Various Phthalates | Water | SB-DLLME-GC-IT/MS | 1–8 ng/mL | 5–14 ng/mL | mdpi.com |

| DEHP | IV Bag Plastic | GC-MS | 0.258 mg/L | 0.774 mg/L | nih.gov |

| Various Phthalates | Rice | UHPLC-MS/MS | 0.007–0.017 mg/kg | 0.020–0.045 mg/kg | nih.gov |

| Various Phthalates | Cosmetic Products | HPLC-UV | < 0.64 µg/mL | < 0.64 µg/mL | nih.gov |

| Various Phthalates | Liquid Samples | GC-MS | 3.3 µg/L | 10 µg/L | core.ac.uk |

| Various Phthalates | Solid Samples | GC-MS | 0.33 mg/kg | 1 mg/kg | core.ac.uk |

This table is interactive. You can sort and filter the data.

Assessment of Analytical Accuracy, Precision, and Recovery Rates

Method validation involves a thorough assessment of its performance parameters, including accuracy, precision, and recovery. bioflux.com.ro

Accuracy refers to the closeness of a measured value to the true value. It is often evaluated through recovery studies, where a known amount of the analyte (a "spike") is added to a sample matrix and then analyzed. The percentage of the spike that is measured (% recovery) indicates the accuracy. researchgate.net For phthalate analysis, recovery rates are typically aimed to be within the range of 80-120%. researchgate.netdergipark.org.tr

Precision describes the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD). researchgate.net For phthalate analysis, RSD values are generally expected to be below 15-20%. nih.govresearchgate.net

Recovery Rate is a measure of the efficiency of an extraction procedure. It compares the amount of analyte measured after extraction to the total amount originally present in the sample. rsc.org

The following table summarizes typical performance data for phthalate analysis methods.

| Phthalate(s) | Matrix | Accuracy (% Recovery) | Precision (% RSD) | Source |

| DMP, DEP, DBP, DEHP | Cosmetic Products | 92-108 | < 15 | researchgate.net |

| DBP, DEHP | Indoor Air | 91.3-99.9 | 5.1-13.1 | jst.go.jp |

| Various Phthalates | Rice | 93-105 | < 15 | nih.gov |

| DMP, DEP, DBP, BBP, DEHP | Cosmetic Products | 94.8-99.6 | ≤ 6.2 | nih.gov |

| Various Phthalates | Coffee Brew | 83±5 (Extraction Recovery) | 6-15 | nih.gov |

| 11 Phthalates & DEHT | PVC | - | ≤ 2.17 (Repeatability) | nih.gov |

| Phthalate Metabolites | Cow Urine Distillate | > 75 | - | rsc.org |

This table is interactive. You can sort and filter the data.

Strategies for Minimizing and Controlling Background Contamination in Analytical Procedures

A significant challenge in phthalate analysis is their ubiquitous presence in the laboratory environment, which can lead to background contamination and false-positive results. mdpi.comnih.gov Phthalates can leach from plastic lab equipment, solvents, and even dust. nih.govacs.org Therefore, stringent contamination control measures are essential.

Common Strategies Include:

Glassware and Equipment Preparation: All glassware should be meticulously cleaned, often by soaking in specific solvents like acetone (B3395972) or methanol, followed by heating in an oven at high temperatures (e.g., 140°C or higher) for several hours to drive off any residual contaminants. mdpi.comyoutube.com

Solvent and Reagent Purity: High-purity solvents (e.g., HPLC grade) must be used. nih.gov It is crucial to run "solvent blanks" with every batch of samples to ensure that the solvents and reagents themselves are not a source of contamination. youtube.com

Minimizing Plastic Use: Contact with plastic materials should be avoided wherever possible. This includes using glass vials with Teflon-lined caps instead of plastic containers. cornerstoneanalytical.comyoutube.com

Procedural Blanks: A procedural blank (a sample containing no analyte that undergoes the entire analytical process) should be analyzed with each set of samples. This helps to identify and quantify any contamination introduced during sample preparation and analysis. jst.go.jp

Dedicated Lab Space: For ultra-trace analysis, having a dedicated laboratory space for phthalate analysis can help minimize cross-contamination from other lab activities. youtube.com

Isolator Columns: In LC-MS systems, an "isolator column" can be installed before the analytical column to trap background phthalates originating from the mobile phase, preventing them from reaching the detector. youtube.com

By implementing these rigorous quality control and assurance measures, analysts can generate accurate and reliable data for the characterization and quantification of this compound.

Migration and Release Dynamics of 2 Ethylhexyl Isodecyl Phthalate from Polymeric Materials

Fundamental Mechanisms of Phthalate (B1215562) Plasticizer Migration from Polymer Matrices

The migration of 2-Ethylhexyl isodecyl phthalate, a common plasticizer, from polymeric materials is a complex process governed by several fundamental mechanisms. Since plasticizers like phthalates are not chemically bound to the polymer structure, they can be released into the surrounding environment. bg.ac.rs This process is of particular concern for materials that come into contact with food, as the migration of these substances can lead to contamination. bg.ac.rs

Diffusion Kinetics and Physicochemical Interactions at the Polymer-Interface

The migration of phthalates from a polymer matrix is primarily a diffusion-controlled process. The rate of diffusion is influenced by the physicochemical interactions at the interface between the polymer and the contacting medium. diva-portal.org For instance, the diffusion of di(2-ethylhexyl) phthalate (DEHP) from polyvinyl chloride (PVC) has been observed to occur in distinct phases, with a faster diffusion process at initial contact times followed by a slower process over longer periods. researchgate.net

The properties of the interface and the adjacent bulk phase, rather than just the diffusion within the polymer itself, play a crucial role in the leaching of phthalates like DEHP from PVC. diva-portal.org The nature of the contacting medium significantly impacts these interactions. For example, the migration of DEHP from PVC is considerably higher into organic solvents compared to aqueous solutions, even under harsh conditions. mdpi.com The planarity of molecules can also affect sorption kinetics, with more planar molecules exhibiting higher sorption coefficients due to closer proximity to the plastic's surface, which facilitates non-covalent interactions. nih.gov

Role of Non-Covalent Binding of Phthalate Esters within Polymer Networks

Phthalate esters, including this compound, are integrated into polymer networks through non-covalent bonds, such as van der Waals forces and hydrogen bonding. researchgate.netnih.gov These weak interactions allow the phthalate molecules to occupy the spaces between polymer chains, imparting flexibility to the material. researchgate.net However, because these bonds are not strong chemical linkages, the plasticizers can readily migrate from the polymer matrix into the environment. nih.govresearchgate.net

Influence of Polymer Composition and Product Design on Migration

The composition of the polymer and the design of the final product play a significant role in determining the migration rate of this compound. The type of polymer, the presence of additives, and the initial concentration of the plasticizer are all critical factors.

Comparative Migration from Polyvinyl Chloride (PVC) and Other Polymeric Materials

Polyvinyl chloride (PVC) is a polymer to which large quantities of phthalates, up to 60% by weight, are added to enhance its flexibility. d-nb.infopublish.csiro.au Consequently, PVC is a major source of phthalate migration. nih.gov However, phthalate migration is not limited to PVC and has been observed from other polymers like polypropylene. researchgate.net

Studies have shown that the migration of DEHP occurs at different rates from various polymers. For example, DEHP was found to migrate from PVC bags into solutions within the first few days of contact, whereas migration from ethylene (B1197577) vinyl acetate (B1210297) (EVA) bags only began after approximately six months of storage. researchgate.net The presence of other additives in the polymer formulation can also influence migration. For instance, the addition of epoxidized soybean oil (ESBO) to PVC formulations has been shown to reduce the migration of DEHP. iium.edu.my The molecular structure of the polymer itself is a key determinant; for example, differences in the chemical composition of two types of polyamide (PA6 and PA12) were found to affect their interaction with organic substances. publish.csiro.au

Impact of Initial Plasticizer Concentration within the Polymeric Product

The initial concentration of the plasticizer within a polymeric product is a direct factor influencing the amount that can migrate out. Research has demonstrated that the amount of plasticizer lost through migration is greater when the initial concentration of the plasticizer in the material is higher. researchgate.net For PVC products, which can contain from 1% to 40% DEHP by weight, the potential for migration is significant. nih.gov

The following table illustrates the effect of initial DEHP concentration on its migration from PVC into ethanol (B145695) over a period of 80 days at 30°C.

Data adapted from a study on the effect of plasticizer amount on migration. researchgate.net

Environmental and Usage Factors Affecting Migration Rates

The rate at which this compound migrates from polymeric materials is significantly influenced by various environmental and usage-related factors. These external conditions can alter the physicochemical dynamics at the polymer-environment interface, thereby accelerating the release of the plasticizer.

Key factors that affect migration rates include temperature, the nature of the contact medium (e.g., food type, liquid simulant), and the duration of contact. core.ac.ukkorea.ac.kr For instance, the migration of DEHP from PVC products increases with rising temperature. korea.ac.kr The type of liquid in contact with the polymer is also critical; migration is generally higher into fatty or alcoholic media compared to aqueous solutions. bg.ac.rsresearchgate.net A study on the release of DEHP from PVC films into various liquids demonstrated substantially higher elution into organic solvents like ethanol and acetone (B3395972) compared to aqueous solutions. mdpi.com

The following interactive data table presents the amounts of DEHP released from laboratory-produced PVC films into different organic solvents under various temperature and time conditions.

ND: Not Detected. Data from a study on the rapid assessment of DEHP migration from consumer PVC products. mdpi.com

Furthermore, the presence of substances like sebum on the skin can significantly increase the migration rate of plasticizers from PVC products that come into dermal contact. korea.ac.kr The physical state and processing of the polymer can also play a role; for example, gamma irradiation, a method used for sterilization, has been found to affect the diffusion coefficient of DEHP in PVC. researchgate.net

Effects of Temperature and Contact Time on Release Kinetics

Temperature and contact duration are two of the most significant factors accelerating the migration of phthalates from polymeric materials. An increase in temperature enhances the kinetic energy of the plasticizer molecules and can cause the polymer matrix to swell, both of which facilitate faster diffusion and release. nih.govnih.gov Similarly, longer contact times allow for a greater quantity of the plasticizer to migrate from the material into the contacting phase.

While specific kinetic data for DIDP at lower, ambient temperatures are less common, studies on similar high molecular weight phthalates like di(2-ethylhexyl) phthalate (DEHP) provide valuable insights. For DEHP, the amount released from PVC tubing has been shown to increase significantly with rising temperature. nih.gov For instance, the diffusion coefficient of DEHP was found to be substantially higher at 40°C compared to 5°C, illustrating the profound effect of temperature on release kinetics. nih.gov In general, the relationship between temperature and the diffusion coefficient for plasticizers often follows an Arrhenius-type model. oup.com

| Parameter | Condition | Observation | Compound Studied |

| Kinetics | 95-160°C in air | Obeys a first-order law, controlled by evaporation. | DIDP |

| Activation Energy | 95-160°C in air | Approximately 96 kJ mol⁻¹. | DIDP |

| Temperature Effect | Increase from 5°C to 40°C | Diffusion coefficient increased from 9.1 to 156.0 (x10⁻¹⁰ cm²/min). | DEHP |

| General Trend | Increasing Temperature | Leads to increased migration of phthalates. nih.govnih.govnih.gov | Phthalates |

| General Trend | Increasing Contact Time | Leads to increased migration of phthalates. nih.govmdpi.com | Phthalates |

Influence of Polarity and Acidity/Basicity of Contacting Media (e.g., aqueous solutions, organic solvents, food simulants)

The chemical properties of the medium in contact with the polymer play a crucial role in the migration of DIDP. As a high molecular weight phthalate, DIDP is a lipophilic compound, meaning it has a low solubility in water but is readily soluble in organic solvents and fats. ni.ac.rsresearchgate.net Consequently, the migration of DIDP is significantly more pronounced into fatty or non-polar media than into aqueous or polar media.

This principle is fundamental to the standardized testing of food contact materials, where different "food simulants" are used to represent various food types:

Aqueous and Acidic Foods: Represented by simulants like 10% ethanol and 3% acetic acid, respectively. Migration of lipophilic plasticizers like DIDP into these media is generally low. vetdergikafkas.orgital.sp.gov.br

Fatty Foods: Represented by vegetable oils (e.g., olive oil) or 95% ethanol. Due to the chemical affinity, migration of DIDP is substantially higher into these simulants. mdpi.comital.sp.gov.br Studies on other phthalates have shown that the loss of plasticizers into fatty food simulants can be as high as 75-90%. ital.sp.gov.br

Organic Solvents: Solvents like n-hexane are sometimes used in migration studies to represent a "worst-case scenario" due to their high capacity to extract phthalates from the polymer matrix. ni.ac.rs

The pH of the contacting medium, particularly for aqueous solutions, is another influential factor. Studies on other phthalates have indicated that migration can be highest under conditions of strong acidity. dergipark.org.tr The interactions between the polymer, the plasticizer, and the contacting medium are complex, but the primary driver for the migration of high molecular weight phthalates like DIDP remains the lipophilicity of the plasticizer and the fat content or polarity of the simulant. vetdergikafkas.orgital.sp.gov.br

| Contacting Medium | Polarity | Expected DIDP Migration | Rationale |

| Water, 3% Acetic Acid | High (Polar) | Low | Low solubility of lipophilic DIDP in aqueous media. ni.ac.rs |

| Olive Oil, Ethanol (90%+) | Low (Non-polar) | High | High solubility of lipophilic DIDP in fatty/organic media. mdpi.comital.sp.gov.br |

| n-Hexane | Low (Non-polar) | Very High | Used as a worst-case scenario solvent for leaching studies. ni.ac.rs |

Impact of Repeated Use and Cleaning Procedures on Phthalate Leaching

The physical condition of a polymeric material can change over its lifespan due to repeated use, which can in turn affect the rate of plasticizer migration. Research has shown that plastic containers subjected to prolonged use exhibit increased leaching of phthalates compared to new containers. nih.gov This is likely attributable to the gradual degradation of the polymer surface through mechanical stress, abrasion, and thermal cycling. Such degradation can increase the effective surface area from which the plasticizer can migrate and may alter the polymer's microstructure, creating more pathways for diffusion.

While specific studies on the effect of cleaning procedures on DIDP migration are limited, general principles of material science suggest that harsh cleaning methods could accelerate leaching. Abrasive cleaning agents or scouring pads can physically damage the polymer surface, increasing its roughness and surface area. Similarly, aggressive chemical cleaning agents could potentially interact with the polymer matrix, causing it to swell or soften, which would facilitate the diffusion of the plasticizer to the surface. Therefore, repeated cycles of use and cleaning can contribute to the cumulative release of DIDP from a plastic product over its functional life.

Methodologies for Quantifying Phthalate Migration from Materials

The quantification of phthalate migration is essential for regulatory compliance and risk assessment. Methodologies involve standardized experimental protocols designed to simulate real-world conditions, followed by sensitive analytical techniques to measure the low concentrations of phthalates that may have migrated into a receiving matrix.

Development of Experimental Protocols for Simulating Real-World Exposure Scenarios

To ensure that migration testing is relevant and reproducible, regulatory bodies have established standardized protocols. A core component of these protocols is the use of food simulants, which are simple solvents or solutions chosen to mimic the properties of different food categories. dergipark.org.trnih.gov This approach avoids the analytical complexities of testing migration into actual foodstuffs. dergipark.org.tr

Commonly used food simulants include:

Simulant A: 10% (v/v) ethanol in water, for aqueous foods with a pH > 4.5.

Simulant B: 3% (w/v) acetic acid in water, for acidic foods with a pH ≤ 4.5. vetdergikafkas.org

Simulant C: 20% (v/v) ethanol in water, for alcoholic foods.

Simulant D2: Vegetable oil (e.g., olive oil), for fatty foods. ital.sp.gov.br

Migration experiments are conducted under controlled conditions of time and temperature, selected to represent the intended use of the plastic material. For example, a test condition of 10 days at 40°C might be used to simulate long-term storage of a food product at room temperature. vetdergikafkas.org For applications involving heating, such as microwaveable containers, experimental protocols may include subjecting the material and simulant to microwave radiation at different power levels and for various durations. nih.govmdpi.com The protocol involves placing a known surface area of the plastic material in contact with a specific volume of the chosen simulant for the designated time and temperature, after which the simulant is collected for chemical analysis. nih.gov

Analytical Techniques for Measuring Migrated Phthalates in Diverse Receiving Matrices

Once the migration experiment is complete, highly sensitive and specific analytical techniques are required to identify and quantify the migrated phthalates in the food simulant or other receiving matrix.

The analytical workflow typically involves two main stages: sample preparation and instrumental analysis.

Sample Preparation: The goal of this stage is to isolate and concentrate the target phthalates from the simulant matrix and remove any interfering compounds. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and solid-phase microextraction (SPME). mdpi.comeuropa.eu The choice of technique depends on the nature of the simulant and the required detection limits.

Instrumental Analysis: The prepared extract is then analyzed using chromatographic techniques.

Gas Chromatography (GC): This is the most common technique for phthalate analysis. The GC separates the different compounds in the extract, which are then detected. europa.eu Mass Spectrometry (MS) is the preferred detection method (GC-MS) due to its high selectivity and sensitivity, which allows for unambiguous identification and quantification of specific phthalates, even at very low levels. toxicfreefood.orgnih.gov Other detectors like Electron Capture Detectors (ECD) are also used. europa.eu

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is another powerful separation technique. cdc.gov When coupled with Mass Spectrometry (LC-MS), it is particularly useful for the analysis of higher molecular weight phthalates like DIDP and DINP, which can sometimes be challenging to analyze by GC-MS. toxicfreefood.org HPLC with Ultraviolet (UV) detection is also a viable method. europa.eu

To ensure accuracy, the entire analytical process requires rigorous quality control, including the use of procedural blanks to check for contamination and internal standards for precise quantification. nih.govtoxicfreefood.org

| Technique | Principle | Common Application for Phthalate Analysis |

| GC-MS | Separation by gas chromatography, detection by mass spectrometry. | The most widely used method for identifying and quantifying a broad range of phthalates in various matrices. europa.eutoxicfreefood.orgnih.gov |

| LC-MS | Separation by liquid chromatography, detection by mass spectrometry. | Particularly suited for higher molecular weight phthalates (e.g., DIDP, DINP) and for complex matrices where minimal sample cleanup is desired. toxicfreefood.org |

| HPLC-UV | Separation by liquid chromatography, detection by UV absorbance. | A common and robust method for quantifying phthalates that absorb UV light. cdc.goveuropa.eu |

Functional Roles and Performance Characteristics of 2 Ethylhexyl Isodecyl Phthalate in Polymer Science

Principles of Plasticization by Phthalate (B1215562) Esters in Polymeric Systems

Plasticizers are additives that, when incorporated into a polymer, increase its flexibility, workability, and elongation. kinampark.com The mechanism is physical, not chemical; the plasticizer does not covalently bond to the polymer but rather integrates itself into the polymer matrix. researchgate.net This process is central to the utility of many common plastics, most notably polyvinyl chloride (PVC).

Molecular Interactions with Polymer Chains and Impact on Material Properties (e.g., glass transition temperature)

At a molecular level, rigid polymers like unplasticized PVC are characterized by strong intermolecular forces (van der Waals forces and dipole-dipole interactions) between their long molecular chains. These forces hold the chains closely together, restricting their movement and resulting in a hard, brittle material.

Phthalate esters, such as 2-Ethylhexyl isodecyl phthalate, function by disrupting these interactions. Their molecules position themselves between the polymer chains, effectively pushing them apart. epa.gov This increases the "free volume" within the polymer matrix. who.int The process involves several stages, from the initial adsorption of the plasticizer onto the polymer resin to its eventual absorption and integration, where the plasticizer's polar groups interact with polar sites on the polymer. kinampark.com The bulky, non-polar alkyl chains of the phthalate then act as shields, weakening the attractive forces between adjacent polymer chains. polynt.com

This increased spacing and reduced intermolecular attraction allow the polymer chains to slide past one another with greater ease. epa.govnih.gov The most significant consequence of this enhanced molecular mobility is a marked reduction in the polymer's glass transition temperature (Tg). amfine.com The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a softer, more rubbery state. exxonmobilchemical.com By lowering the Tg to below ambient temperature, phthalate plasticizers transform a rigid polymer into a flexible and pliable material. epa.gov

Contribution to Enhanced Flexibility, Durability, and Elongation in Rigid Polymers

The direct result of lowering the glass transition temperature is a dramatic increase in the material's flexibility. For a polymer like PVC, which is inherently rigid, the addition of a plasticizer is what enables its use in a vast array of applications, from flexible tubing and electrical cable insulation to flooring and wall coverings. specialchem.com

This molecular-level change translates into improved macroscopic mechanical properties:

Flexibility: The ability of the polymer chains to move allows the bulk material to bend and deform without fracturing.

Elongation at Break: Plasticized polymers can be stretched significantly further than their rigid counterparts before breaking. The plasticizer allows chains to uncoil and align under stress, absorbing energy and delaying failure.

Durability: The enhanced ability to flex and absorb energy improves the material's resistance to impact and repeated stress, thereby increasing its service life. specialchem.com

Comparative Analysis of this compound Performance as a Plasticizer

The specific performance of a phthalate plasticizer is determined by the nature of the alcohol groups attached to the phthalate core. Longer and more branched alkyl chains generally confer greater permanence and durability. This compound is a mixed-ester phthalate, produced from the reaction of phthalic anhydride (B1165640) with both 2-ethylhexanol (a C8 alcohol) and isodecanol (B128192) (a C10 alcohol). This structure places its performance characteristics as an intermediate between the workhorse general-purpose plasticizer, Di(2-ethylhexyl) Phthalate (DEHP), and the high-permanence plasticizer, Diisodecyl Phthalate (DIDP).

Benchmarking against Di(2-ethylhexyl) Phthalate (DEHP) and Diisodecyl Phthalate (DIDP)

DEHP, made from two C8 alcohol chains, has long been the industry standard due to its excellent plasticizing efficiency and low cost. specialchem.com DIDP, made from two C10 alcohol chains, is considered a high-molecular-weight phthalate valued for its lower volatility and greater permanence. specialchem.com

This compound, as a C8/C10 hybrid, offers a balanced profile. Its molecular weight is higher than DEHP but lower than DIDP, which directly influences its performance.

Table 1: Comparison of Physical Properties

| Property | Di(2-ethylhexyl) Phthalate (DEHP) | This compound | Diisodecyl Phthalate (DIDP) |

|---|---|---|---|

| Molecular Formula | C24H38O4 | C26H42O4 | C28H46O4 |

| Molecular Weight (g/mol) | 390.6 canada.ca | 418.6 nih.gov | 446.7 |

| Typical Alcohol Precursors | 2-Ethylhexanol (C8) | 2-Ethylhexanol (C8) & Isodecanol (C10) | Isodecanol (C10) |

The performance in a polymer formulation follows predictable trends based on this chemistry. As the average alkyl chain length increases from DEHP to this compound to DIDP, volatility decreases while permanence and resistance to extraction increase.

Table 2: Benchmarking of Performance Characteristics in Flexible PVC

| Performance Metric | Di(2-ethylhexyl) Phthalate (DEHP) | This compound | Diisodecyl Phthalate (DIDP) |

|---|---|---|---|

| General Classification | General Purpose | General Purpose / High Permanence | High Permanence |

| Plasticizing Efficiency | High | Good-High | Good |

| Volatility / Permanence | Moderate | Good | Excellent specialchem.com |

| Low-Temperature Flexibility | Good | Good-Excellent | Excellent specialchem.com |

| Heat Aging Resistance | Good | Good-Excellent | Excellent specialchem.com |

| Electrical Resistivity | Good | Good-Excellent | Excellent specialchem.com |

Compared to DEHP, this compound offers improved resistance to aging and lower volatility, which reduces process emissions and increases the product's lifespan. exxonmobilchemical.com Relative to DIDP, it provides a compromise, offering better permanence than DEHP while maintaining higher plasticizing efficiency than DIDP, potentially offering a cost-performance advantage.

Optimization of Polymer Formulations for Specific Industrial and Consumer Applications

The selection of a plasticizer is a critical step in designing a polymer formulation for a specific end-use. There is no single "best" plasticizer; the choice depends on the required balance of performance, processing characteristics, and cost. polynt.com

General-Purpose Applications: For many consumer goods where high flexibility and low cost are key drivers, DEHP has historically been used. This compound can serve as a drop-in replacement or blender to improve performance where slightly higher heat resistance or lower volatility is desired without moving to a premium high-molecular-weight plasticizer.

Automotive Interiors: Applications such as dashboards, door panels, and upholstery require very low volatility to prevent "fogging" (the condensation of plasticizer on interior windows) and excellent heat aging resistance. High-molecular-weight phthalates like DIDP and this compound are preferred for these demanding environments. polynt.comspecialchem.com

Wire and Cable Insulation: Electrical applications demand plasticizers that provide sustained flexibility and excellent electrical resistivity, even after prolonged exposure to heat. The low volatility and high permanence of DIDP and this compound make them suitable choices for cable sheathing designed for long-term reliability. polynt.comspecialchem.com

Durable Flooring and Roofing: In construction, materials must withstand weathering and physical wear. The higher permanence and lower migration tendency of this compound and DIDP contribute to the longevity and durability of PVC-based flooring and roofing membranes. polynt.com

Formulators often blend different plasticizers to fine-tune properties and optimize costs. For instance, this compound could be blended with DIDP to improve processing efficiency or with DEHP to enhance the permanence of the final compound.

Advanced Materials Science Perspectives for Phthalate Esters

While traditional phthalate esters have been foundational to the polymer industry, ongoing research and evolving market demands are driving innovation in several key areas. One of the most significant trends is the development of non-phthalate and bio-based plasticizers derived from renewable feedstocks, aiming to provide a more sustainable profile.

Another critical area of research is "internal plasticization." This approach seeks to overcome the primary drawback of conventional (external) plasticizers: migration. Since external plasticizers are not chemically bound to the polymer, they can leach out over time, which can alter the material's properties. researchgate.net Internal plasticization involves covalently bonding the plasticizing molecule directly to the polymer backbone. plastic-price.com This creates a permanently flexible material with virtually zero plasticizer migration, opening new possibilities for high-purity applications.

Furthermore, computational materials science and molecular dynamics simulations are becoming powerful tools. These methods allow researchers to model and predict the interactions between different plasticizers and polymer chains at the atomic level. nih.gov This in-silico approach can accelerate the design and screening of novel plasticizer molecules with tailored properties, reducing the need for extensive empirical testing and paving the way for the next generation of advanced polymer formulations.

Research into Strategies for Covalent Attachment of Plasticizers to Polymer Chains

The covalent attachment of plasticizers to polymer chains is a significant area of research aimed at overcoming the issue of plasticizer migration. Traditional plasticizers, which are physically mixed with the polymer, can leach out over time, leading to a loss of material properties and potential environmental and health concerns.

Strategies to covalently bond plasticizers involve modifying the plasticizer molecule to include a reactive functional group that can form a permanent bond with the polymer backbone. For instance, research has explored the introduction of polymerizable groups onto phthalate-like molecules, allowing them to act as co-monomers during the polymerization process. This results in a polymer chain with integrated plasticizing segments.

Another approach involves the chemical modification of the polymer itself to create reactive sites where plasticizer molecules can be grafted. While specific studies on the covalent attachment of this compound are not available, the general principles derived from research on other phthalates would theoretically apply. The effectiveness of such a strategy would depend on the specific chemical functionalities that could be introduced into the this compound molecule to facilitate a reaction with the target polymer.

Development of Novel Polymer Composites Utilizing Phthalate Esters for Targeted Properties

The development of novel polymer composites often involves the careful selection of additives to achieve specific performance characteristics. Phthalate esters are utilized not only to increase flexibility but also to modify other properties such as thermal stability, mechanical strength, and electrical insulation.

The choice of a particular phthalate ester depends on the desired balance of properties for the final composite material. For example, phthalates with longer, more branched alkyl chains, such as diisononyl phthalate (DINP) and diisodecyl phthalate (DIDP), are known for their lower volatility and improved permanence compared to shorter-chain phthalates like di(2-ethylhexyl) phthalate (DEHP). semanticscholar.org These characteristics are desirable in applications requiring long-term stability and resistance to extraction.

In the context of developing novel composites, a plasticizer like this compound, being a higher molecular weight phthalate, might be selected for applications demanding low migration and good performance at elevated temperatures. However, without specific research data, its precise influence on the properties of a polymer composite remains speculative. The interaction between the plasticizer and other components of the composite, such as fillers and stabilizers, would also play a crucial role in determining the final material properties. Research in this area typically involves extensive testing of various formulations to optimize the composite for its intended application.

Regulatory Science and Policy Research for Phthalate Esters, with Implications for 2 Ethylhexyl Isodecyl Phthalate

International and National Regulatory Frameworks Governing Phthalate (B1215562) Esters

The regulation of phthalate esters has become a significant area of focus for international and national bodies due to concerns about their potential impact on human health and the environment. These regulations aim to control the production, use, and disposal of these chemicals to minimize exposure.

The European Union's REACH regulation (EC 1907/2006) is a comprehensive framework for the regulation of chemicals. baxter.com A key aspect of REACH is the identification of Substances of Very High Concern (SVHCs), which are substances with hazards that have serious consequences for human health or the environment. tid.gov.hk Once a substance is identified as an SVHC, it is placed on the Candidate List for eventual inclusion in the Authorisation List (Annex XIV of REACH). europa.eu Companies may need to apply for permission to continue using substances on the Authorisation List. europa.eu

Several phthalate esters have been classified as SVHCs due to their reproductive toxicity. hktdc.com The process involves the European Chemicals Agency (ECHA) identifying substances that meet the criteria for SVHC, followed by a period of public consultation before a substance is officially included on the Candidate List. tid.gov.hk As of recent updates, 16 phthalates are listed as SVHCs. satra.com Suppliers of articles containing an SVHC above a concentration of 0.1% by weight must provide sufficient information to their customers to allow for safe use of the article. baxter.comsatra.com

Table 1: Examples of Phthalates Classified as SVHC under REACH This table is interactive. You can sort and filter the data.

| Compound Name | Abbreviation | Reason for SVHC Classification |

|---|---|---|

| Bis(2-ethylhexyl) phthalate | DEHP | Toxic for reproduction |

| Dibutyl phthalate | DBP | Toxic for reproduction |

| Benzyl butyl phthalate | BBP | Toxic for reproduction |

| Diisobutyl phthalate | DIBP | Toxic for reproduction |

| Di-isoheptyl phthalate | DIHP | Toxic for reproduction |

| Bis(2-methoxyethyl) phthalate | DMEP | Toxic for reproduction |

The EU has implemented specific directives and restrictions on the use of certain phthalates in consumer products, particularly those intended for children. bdlaw.comcompliancegate.com These restrictions are detailed in Annex XVII of the REACH regulation. hktdc.comsatra.com

Since July 7, 2020, four phthalates (DEHP, BBP, DBP, and DIBP) have been restricted to a concentration of 0.1% or less by weight, individually or in combination, in the plasticized material of most articles placed on the EU market. hktdc.comsatra.com This restriction was an expansion of previous regulations that focused primarily on toys and childcare articles. satra.combdlaw.com The expansion was based on research indicating that exposure to these phthalates can occur through various routes, including prolonged skin contact and inhalation of indoor air, posing a risk to a wider population beyond just children. satra.com

For toys and childcare articles, there are even more stringent regulations. In addition to the restrictions on DEHP, DBP, and BBP, other phthalates like di-isononyl phthalate (DINP), di-isodecyl phthalate (DIDP), and di-n-octyl phthalate (DNOP) are restricted in toys and childcare articles that can be placed in the mouth by children, with a concentration limit of 0.1% by weight of the plasticized material. satra.combdlaw.com

Exemptions to these restrictions exist for certain applications, such as articles for exclusively industrial or agricultural use, some articles for outdoor use, and specific applications in aviation and motor vehicles. bdlaw.com

Table 2: EU Restrictions on Phthalates in Consumer Products (REACH Annex XVII) This table is interactive. You can sort and filter the data.

| Phthalate(s) | Abbreviation(s) | Product Category | Concentration Limit (% by weight) |

|---|---|---|---|

| DEHP, DBP, BBP, DIBP | - | Most articles with plasticized material | < 0.1% (individually or combined) |

| DINP, DIDP, DNOP | - | Toys and childcare articles that can be placed in the mouth | < 0.1% (individually or combined) |

In the United States, the Environmental Protection Agency (EPA) is concerned about phthalates due to their toxicity and widespread human and environmental exposure. epa.govepa.gov The EPA regulates phthalates under the Toxic Substances Control Act (TSCA). epa.gov

The EPA has a Phthalates Action Plan that includes several key phthalates. epa.gov The agency conducts risk evaluations for existing chemicals to determine if they present an unreasonable risk to human health or the environment. epa.gov Phthalates such as DEHP, DBP, BBP, DIBP, and others are part of this evaluation process. epa.gov

Under the Emergency Planning and Community Right-to-Know Act (EPCRA), facilities that manufacture, process, or otherwise use certain listed toxic chemicals above reporting threshold levels must report their environmental releases and other waste management information annually. regulations.gov This information is compiled in the Toxics Release Inventory (TRI). In recent years, the EPA has taken action to add certain phthalate categories, such as the diisononyl phthalate (DINP) category, to the list of chemicals subject to TRI reporting. regulations.govfederalregister.gov

The EPA also uses Significant New Use Rules (SNURs) to require notification before a chemical substance is used in a way that is designated as a "significant new use." reginfo.gov This allows the EPA to evaluate the new use and, if necessary, impose limitations. reginfo.gov For instance, a SNUR has been issued for di-n-pentyl phthalate (DnPP). epa.gov

Academic Contributions to Regulatory Risk Assessment Methodologies for Phthalate Esters

Academic research plays a crucial role in shaping the regulatory landscape for phthalates by improving risk assessment methodologies, identifying data gaps, and developing new analytical techniques.

A significant contribution of academic research has been the identification of critical data gaps that hinder comprehensive environmental risk assessment of phthalates. nih.gov One major area of concern is the cumulative risk from exposure to multiple phthalates and other chemicals with similar modes of action. nih.goveuropa.eu People are typically exposed to a mixture of chemicals, and assessing the combined effects is a key research priority. nih.gov

There is a substantial amount of research on well-known phthalates like DEHP, but less information is available for many other phthalates and alternative plasticizers. nih.gov This creates a challenge for regulators and can lead to "regrettable substitutions," where a restricted chemical is replaced by another that may also have harmful effects. researchgate.net The lack of toxicity and environmental fate data for many emerging plasticizers is a significant data gap. researchgate.net For specific compounds like 2-ethylhexyl isodecyl phthalate, there is a noticeable lack of dedicated research and regulatory information in the public domain, highlighting the need for further investigation into less-studied phthalates.

Further research is also needed to better understand the fate and transport of microplastics, which can contain phthalates, in various environmental compartments, including groundwater. itrcweb.org

Academic research has led to significant advances in the methods used to assess and monitor human and environmental exposure to phthalates. mdpi.com The development of sensitive and robust analytical methods is essential for quantifying low concentrations of phthalates and their metabolites in various complex matrices, such as human tissues, water, and dust. mdpi.commdpi.com

Human biomonitoring, which involves measuring the concentration of phthalate metabolites in urine, has become a key tool for assessing internal exposure. mdpi.comresearchgate.net Studies using biomonitoring have provided valuable data on population-level exposure trends. researchgate.net

In addition to biomonitoring, researchers are developing and refining models to estimate exposure from various sources. For example, new methods have been proposed for assessing indoor exposure to DEHP based on its concentration in dust, considering different exposure pathways such as ingestion, dermal uptake, and inhalation. bohrium.com These methodological advances provide a more complete picture of the exposure situation, which is crucial for accurate risk assessment and the development of effective regulatory policies. nih.gov

Policy Implications Derived from Environmental Monitoring and Migration Studies of Phthalates.

Environmental monitoring and migration studies have been instrumental in shaping public health policies regarding phthalate esters. The detection of phthalates in various environmental compartments and their ability to migrate from consumer products into the human body have provided the scientific basis for regulatory actions.

Biomonitoring studies, which measure the concentration of phthalate metabolites in human samples like urine, have consistently shown widespread exposure across different populations. epa.gov For instance, the Canadian Health Measures Survey found that almost every Canadian tested between 2018 and 2019 had detectable levels of phthalate metabolites in their urine. frontiersin.org Similarly, studies in the United States and Europe have revealed ubiquitous exposure. frontiersin.orghbm4eu.eu These findings are a direct policy driver, as they confirm that human exposure is not hypothetical but a widespread reality, prompting regulatory bodies to assess the associated health risks. nih.gov Policy-level interventions have been shown to have the largest and most long-term impact on reducing these exposure levels. nih.gov

Migration studies further elucidate the pathways of exposure. Research has demonstrated that phthalates, which are not chemically bound to the polymer matrix, can leach from products into their surroundings. mendelu.czrsc.org This is particularly concerning for items that come into direct contact with humans, such as food packaging, medical devices, and children's toys. epa.govmendelu.cz Studies have shown that factors like temperature, contact time, and the nature of the food (especially high-fat content) significantly influence the rate of migration from plastic packaging into food. mendelu.czbg.ac.rsresearchgate.net For example, Di(2-ethylhexyl) phthalate (DEHP) has been found to migrate from PVC packaging into various foods, including those with high-fat content like cheese and cakes. researchgate.net The detection of phthalates in household dust, indoor air, and water sources further underscores the pervasiveness of these compounds and their potential for continuous human exposure. ca.govcanada.cawho.intresearchgate.net